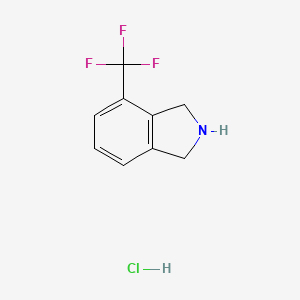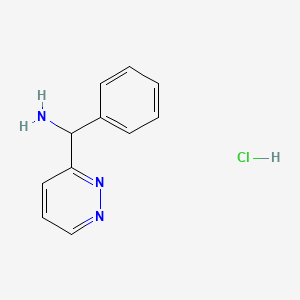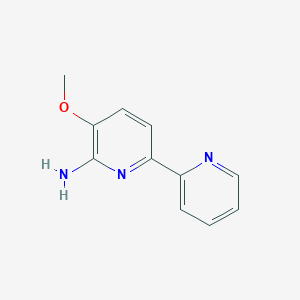
3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine
Übersicht
Beschreibung
3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine is a research chemical with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol . It’s an important organic intermediate that can be used in the pharmaceutical field .
Synthesis Analysis
The synthesis of compounds similar to 3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine has been reported in the literature . For instance, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of 3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine consists of a pyridine ring attached to a methoxy group and an amine group . The exact structure and conformation can be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine include a molecular weight of 201.23 g/mol and a molecular formula of C11H11N3O . Further properties can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are particularly relevant in the treatment of diseases characterized by excessive fibrous tissue formation, such as liver cirrhosis. The derivatives of this compound have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, which can be synthesized from the compound , are known to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptic agents, especially in an era where antibiotic resistance is a growing concern .
Antiviral Applications
The structural motif of pyrimidine present in this compound is also associated with antiviral activities. Research into these derivatives can lead to the development of new antiviral medications that could be effective against a variety of viral infections .
Antitumor Potential
Compounds containing the pyrimidine structure have been reported to exhibit antitumor properties. This suggests that derivatives of “3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine” could be explored for their potential use in cancer therapy as part of chemotherapeutic regimens .
Chemical Biology and Medicinal Chemistry
The compound serves as a building block in the construction of heterocyclic compound libraries with potential biological activities. It is an important component in medicinal chemistry for the design of privileged structures that can interact with various biological targets .
Fungicidal Activity
Research into pyrimidinamine derivatives has indicated that they can have fungicidal properties. This opens up possibilities for the compound’s use in agriculture to protect crops from fungal infections, as well as in the development of antifungal medications for clinical use .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-6-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-6-5-9(14-11(10)12)8-4-2-3-7-13-8/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWRMIKEFJBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



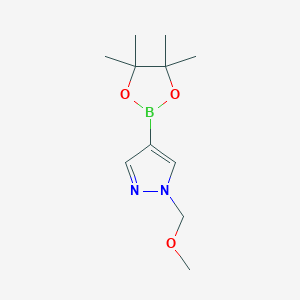
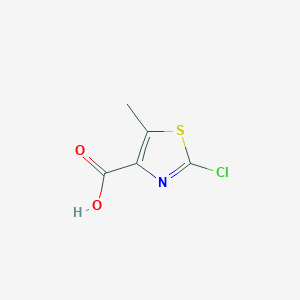
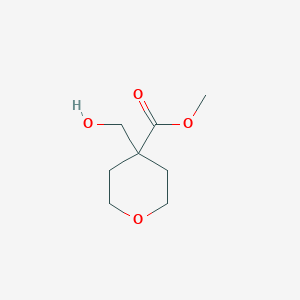
![5-Chloro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1530557.png)
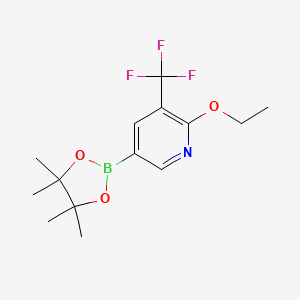
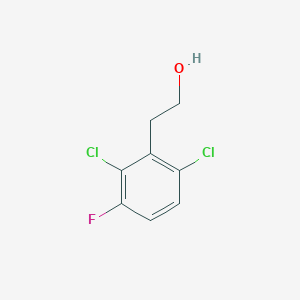
![2-Oxaspiro[3.3]heptan-6-one](/img/structure/B1530562.png)
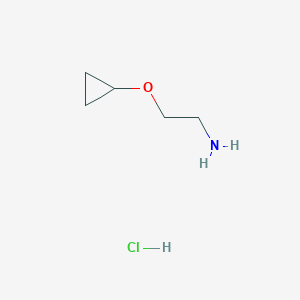


![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-D-proline](/img/structure/B1530569.png)
